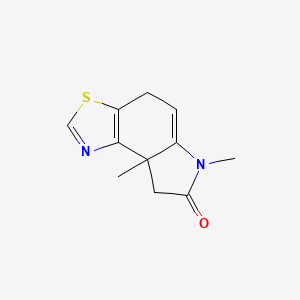
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is a complex organic compound with the molecular formula C11H12N2OS. This compound is characterized by its unique thiazoloindole structure, which includes a thiazole ring fused to an indole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one typically involves the monothiazolization of ethyl 2-methyl-1,3-dioxo-2-cyclohexaneacetate. This process yields the 2-aminothiazole derivative, which is then deaminated to produce ethyl 4,5,6,7-tetrahydro-4-methyl-5-oxo-4-benzothiazoleacetate through the Sandmeyer reaction and subsequent hydrogenolysis of the resulting chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, using various reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This compound shares a similar tetrahydro structure but differs in its functional groups and ring systems.
(3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydro-azulene: This compound has a similar dimethyl substitution but features an azulene ring system.
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: This compound has a similar dimethyl substitution but includes an isopropenyl group and a different ring system.
Uniqueness
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is unique due to its thiazoloindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79123-76-5 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6,8a-dimethyl-4,8-dihydropyrrolo[3,2-e][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C11H12N2OS/c1-11-5-9(14)13(2)8(11)4-3-7-10(11)12-6-15-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
FGXSQKVEJXRMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)N(C1=CCC3=C2N=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


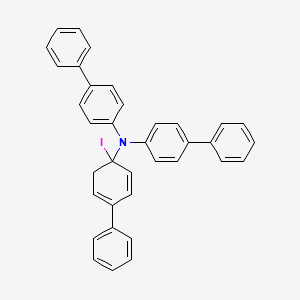
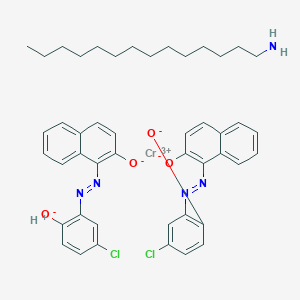

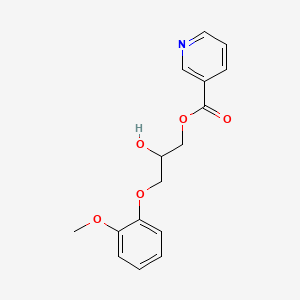
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
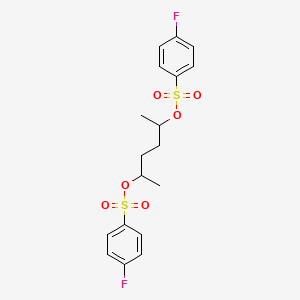
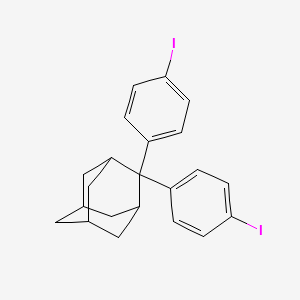

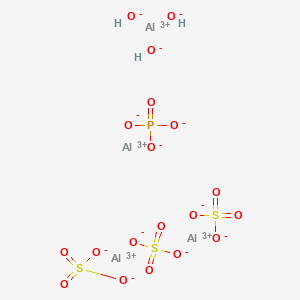
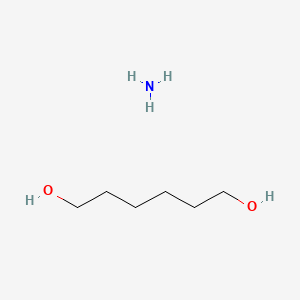
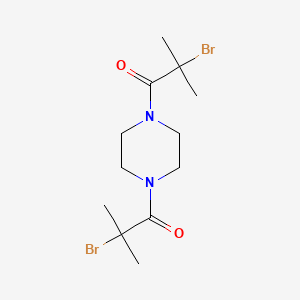
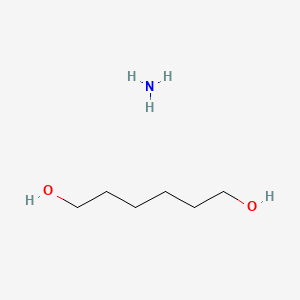
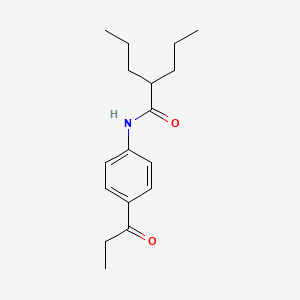
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
